molecular formula C18H22N2O2 B472783 N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 302574-79-4

N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No. B472783
CAS RN: 302574-79-4
M. Wt: 298.4g/mol
InChI Key: SKVNMVCOOUEMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It is commonly used as a fluorescent probe to detect reactive oxygen species (ROS) in cells and tissues. DDAO has unique properties that make it an ideal tool for studying ROS and other biological processes.

Mechanism of Action

N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide works by reacting with ROS to produce a fluorescent signal. When ROS are present in a cell or tissue, they react with N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide to produce a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques. The intensity of the signal is proportional to the amount of ROS present in the sample.
Biochemical and Physiological Effects:
N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide has been shown to have minimal effects on cellular function and viability, making it an ideal tool for studying biological processes. It is non-toxic and does not interfere with cellular metabolism or other biochemical pathways. N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide has also been shown to be stable under a variety of conditions, making it a reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide is its high sensitivity and specificity for ROS detection. It can detect ROS at low concentrations and has minimal interference from other cellular components. N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide is also easy to use and can be incorporated into a variety of experimental protocols. However, N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide does have some limitations, including its limited ability to detect specific types of ROS and its potential for photobleaching under certain conditions.

Future Directions

There are many potential future directions for research using N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide. One area of interest is the development of new fluorescent probes that can detect specific types of ROS or other cellular components. Another area of interest is the use of N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide in combination with other imaging techniques, such as confocal microscopy or electron microscopy, to gain a more detailed understanding of cellular processes. Additionally, N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide could be used in combination with other drugs or compounds to study their effects on ROS production and cellular function. Overall, N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide is a valuable tool for scientific research and has many potential applications in the future.

Synthesis Methods

N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with 2-(2,6-dimethylphenoxy)acetic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide is widely used in scientific research as a fluorescent probe to detect ROS in cells and tissues. It has been used to study a variety of biological processes, including oxidative stress, inflammation, and apoptosis. N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide has also been used to study the effects of various drugs and compounds on ROS production and cellular function.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-6-5-7-14(2)18(13)22-12-17(21)19-15-8-10-16(11-9-15)20(3)4/h5-11H,12H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVNMVCOOUEMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide

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